2-(4-Chlorophenyl)-6-methoxypyridine
Description
BenchChem offers high-quality 2-(4-Chlorophenyl)-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-15-12-4-2-3-11(14-12)9-5-7-10(13)8-6-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGMGGPZVHYDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine
Abstract
This document provides a detailed protocol for the synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine, a key biaryl scaffold relevant in medicinal chemistry and materials science. The synthetic strategy is based on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will detail the palladium-catalyzed coupling of 2-bromo-6-methoxypyridine with 4-chlorophenylboronic acid. This guide offers a comprehensive, step-by-step experimental procedure, an in-depth look at the reaction mechanism, and critical insights into process optimization and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for constructing C-C bonds in biaryl systems.
Introduction and Scientific Rationale
Substituted biaryl pyridines are privileged structures in modern drug discovery and organic electronics. The specific compound, 2-(4-Chlorophenyl)-6-methoxypyridine, serves as a crucial intermediate for more complex molecular targets. The Suzuki-Miyaura reaction is the method of choice for synthesizing such compounds due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[1]
The core of this transformation is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to orchestrate the formation of a new carbon-carbon single bond between two sp²-hybridized carbon atoms.[2] This protocol employs Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a common and effective catalyst, along with potassium carbonate as the base in a dioxane/water solvent system.
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond (C-Br) of 2-bromo-6-methoxypyridine. This forms a square planar Pd(II) complex.[2]
-
Transmetalation : The organoborane (4-chlorophenylboronic acid) must first be activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate complex.[5] This complex then transfers its organic group (the 4-chlorophenyl moiety) to the Pd(II) center, displacing the halide ligand. This is the transmetalation step.[2]
-
Reductive Elimination : The two organic ligands on the palladium complex (the 4-chlorophenyl and 6-methoxypyridinyl groups) couple and are eliminated from the metal center. This step forms the final biaryl product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]
Materials and Methods
Reagents & Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 2-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | 1.00 g | 5.32 | Aryl Halide |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | 0.91 g | 5.85 | Organoborane |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.31 g | 0.27 | Catalyst (5 mol%) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.47 g | 10.64 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 5 mL | - | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~20 mL | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
| Silica Gel (230-400 mesh) | SiO₂ | - | As needed | - | Stationary Phase |
| Hexanes/Ethyl Acetate | - | - | As needed | - | Mobile Phase |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel on aluminum, with F₂₅₄ indicator)
Safety Precautions
-
Palladium Compounds : Palladium catalysts are irritants and potentially toxic. Handle with gloves in a well-ventilated fume hood.
-
1,4-Dioxane : Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and skin contact.
-
Aryl Halides & Boronic Acids : These reagents can be irritating. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inert Atmosphere : The reaction should be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-6-methoxypyridine (1.00 g, 5.32 mmol), 4-chlorophenylboronic acid (0.91 g, 5.85 mmol, 1.1 equiv), potassium carbonate (1.47 g, 10.64 mmol, 2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (0.31 g, 0.27 mmol, 0.05 equiv).
-
Fit the flask with a reflux condenser.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Add deoxygenated 1,4-dioxane (20 mL) and deoxygenated deionized water (5 mL) to the flask via syringe. Causality Note: Deoxygenating the solvents is critical to prevent the oxidation of the Pd(0) catalyst to an inactive state.
Reaction Execution
-
With the inert gas supply maintained (e.g., via a balloon or a positive pressure line through a bubbler), lower the flask into a heating mantle.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with ethyl acetate, and spotting it on a TLC plate. A suitable eluent is 10% Ethyl Acetate in Hexanes. The disappearance of the starting material (2-bromo-6-methoxypyridine) indicates reaction completion. The reaction is typically complete within 12-24 hours.[6]
Workup and Isolation
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Add 30 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL). Causality Note: Multiple extractions ensure efficient transfer of the organic product from the aqueous phase to the organic layer.
-
Combine the organic extracts and wash sequentially with deionized water (20 mL) and then with brine (20 mL). The brine wash helps to remove residual water from the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-Chlorophenyl)-6-methoxypyridine as a solid.
Workflow Visualization
Sources
Introduction: The Strategic Role of 2-Aryl-6-alkoxypyridine Ligands in Modern Catalysis
An Application Guide for the Use of 2-(4-Chlorophenyl)-6-methoxypyridine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of transition metal catalysis, the ligand is not a mere spectator but a crucial architect of reactivity and selectivity. Pyridine-based ligands have emerged as a versatile class, offering a stable N-donor atom for metal coordination and a tunable electronic and steric environment.[1][2] This guide focuses on the application of 2-(4-Chlorophenyl)-6-methoxypyridine, a representative member of the 2-aryl-6-alkoxypyridine family, in palladium-catalyzed cross-coupling reactions.
The structure of 2-(4-Chlorophenyl)-6-methoxypyridine is strategically designed. The pyridine nitrogen serves as the primary coordination site to the metal center. The 6-methoxy group, being electron-donating, increases the electron density on the pyridine ring and, subsequently, the palladium center. This enhanced electron density can facilitate key steps in the catalytic cycle, such as oxidative addition. Conversely, the 2-(4-chlorophenyl) group provides significant steric bulk around the metal center. This steric hindrance can promote the reductive elimination step, which is often the product-forming step, and can also influence the stability and lifetime of the active catalyst.[3] The presence of the chloro-substituent on the phenyl ring also modulates the electronic properties of the ligand. This balance of steric and electronic features makes it a promising ligand for challenging cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical application of this ligand. It provides a theoretical framework, a detailed experimental protocol for the Suzuki-Miyaura reaction, and troubleshooting advice based on established principles of catalysis.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide.[4] The efficiency of this reaction is highly dependent on the catalyst system, particularly the ligand bound to the palladium center. Ligands like 2-(4-Chlorophenyl)-6-methoxypyridine are designed to create a highly active and stable catalytic species, capable of coupling a wide range of substrates, including sterically hindered or electron-deficient partners.[5][6]
Mechanism of Action: The Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established sequence of three main steps: oxidative addition, transmetalation, and reductive elimination. The 2-(4-Chlorophenyl)-6-methoxypyridine ligand (L) plays a critical role in modulating the reactivity of the palladium center at each stage.
-
Oxidative Addition: The cycle begins with the active Pd(0)L₂ species reacting with the aryl halide (Ar¹-X). The palladium atom inserts itself into the C-X bond, forming a Pd(II) complex. The electron-donating nature of the methoxy group on the ligand enriches the Pd(0) center, promoting this typically rate-limiting step.
-
Transmetalation: The arylboronic acid (Ar²-B(OH)₂), activated by a base, transfers its aryl group to the palladium center, displacing the halide. A key role of the base is to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0)L₂ catalyst. The steric bulk of the 2-(4-chlorophenyl) group on the ligand can facilitate this final step by creating steric pressure that favors the release of the product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine: An Application of Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine, a key structural motif in medicinal chemistry and materials science. The described protocol utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and essential safety and handling information for the reagents involved. The target audience includes researchers and professionals in the fields of organic synthesis, drug discovery, and materials science.
Introduction
Biaryl and heteroaryl-aryl structures are ubiquitous in a vast array of biologically active molecules and functional materials. The pyridine ring, in particular, is a privileged scaffold in medicinal chemistry. The synthesis of substituted 2-arylpyridines is therefore of significant interest. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and functional group tolerant method for the construction of such C-C bonds.[1][2][3][4] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.
This application note details a reliable protocol for the synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine from commercially available starting materials: 2-bromo-6-methoxypyridine and 4-chlorophenylboronic acid. The causality behind the choice of reagents, catalyst, base, and solvent system will be discussed to provide a thorough understanding of the reaction's intricacies.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (2-bromo-6-methoxypyridine), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (4-chlorophenylboronic acid), activated by a base, transfers its organic group to the palladium center. The base is crucial for the formation of a boronate species, which is more nucleophilic and facilitates the transfer of the aryl group to the palladium.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| 2-Bromo-6-methoxypyridine | C₆H₆BrNO | 188.02 | Commercially Available | Starting material |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.37 | Commercially Available | Starting material |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.58 | Commercially Available | Catalyst |
| Sodium Carbonate (anhydrous) | Na₂CO₃ | 105.99 | Commercially Available | Base |
| Toluene | C₇H₈ | 92.14 | ACS Grade | Solvent |
| Ethanol | C₂H₅OH | 46.07 | ACS Grade | Solvent |
| Deionized Water | H₂O | 18.02 | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Extraction Solvent |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Recrystallization/Chromatography |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For column chromatography |
| Celite® | - | - | Commercially Available | Filtration aid |
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methoxypyridine (1.88 g, 10.0 mmol, 1.0 equiv), 4-chlorophenylboronic acid (1.72 g, 11.0 mmol, 1.1 equiv), and sodium carbonate (2.65 g, 25.0 mmol, 2.5 equiv).
-
Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).
-
Stir the mixture and bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the system.
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 2 mol%). The addition of the catalyst should be done swiftly to minimize exposure to air. The reaction mixture will typically turn from colorless to a yellowish or light brown color.[1]
Reaction Execution
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) as the eluent. The reaction is typically complete within 4-6 hours. The disappearance of the starting 2-bromo-6-methoxypyridine spot is a good indicator of reaction completion.
Work-up Procedure
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add ethyl acetate (50 mL) and water (30 mL). Shake the funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent and any precipitated palladium catalyst. A small pad of Celite® can be used to ensure complete removal of fine palladium particles.[5]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
Purification
Method A: Recrystallization
-
Dissolve the crude product in a minimal amount of hot hexanes or a mixture of hexanes and a small amount of ethyl acetate.[6][7][8][9]
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford the pure 2-(4-Chlorophenyl)-6-methoxypyridine.
Method B: Column Chromatography
-
If recrystallization does not yield a pure product, or if the product is an oil, purify the crude material by flash column chromatography on silica gel.[10][11]
-
Prepare a slurry of silica gel in hexanes and pack a column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Characterization of 2-(4-Chlorophenyl)-6-methoxypyridine
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
Appearance: White to off-white solid.
-
Melting Point: Expected to be a solid at room temperature. The melting point should be determined and reported.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the aromatic protons of the pyridine and chlorophenyl rings, as well as a singlet for the methoxy group protons. The pyridine protons will appear as a set of coupled doublets and a triplet. The chlorophenyl protons will appear as two doublets due to symmetry.
-
¹³C NMR (101 MHz, CDCl₃): The spectrum will show the expected number of signals for the aromatic carbons and the methoxy carbon.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₀ClNO, MW: 219.67 g/mol ), with the characteristic isotopic pattern for a chlorine-containing compound.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
2-Bromo-6-methoxypyridine: Irritant. Avoid contact with skin and eyes.
-
4-Chlorophenylboronic acid: Harmful if swallowed. May cause skin and eye irritation.
-
Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed. May cause irritation. It is also air and light-sensitive. Handle under an inert atmosphere as much as possible.
-
Sodium Carbonate: Causes serious eye irritation.[12]
-
Toluene and Ethanol: Flammable liquids. Keep away from ignition sources.
-
Palladium Catalyst Waste: Palladium-containing waste should be collected and disposed of according to institutional and local regulations for heavy metal waste.[13]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure the catalyst is of good quality and was handled with minimal exposure to air. |
| Insufficient degassing | Thoroughly degas the reaction mixture before adding the catalyst. | |
| Poor quality of boronic acid | Use fresh or properly stored boronic acid. | |
| Formation of homocoupled byproducts | Reaction conditions favoring homocoupling | Use the correct stoichiometry of reactants. Ensure efficient stirring. |
| Difficulty in purification | Co-elution of impurities | Optimize the solvent system for column chromatography. |
| Product is an oil | If the product is an oil, column chromatography is the preferred method of purification. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine. The protocol described in this application note is robust and provides a clear, step-by-step guide for researchers. By understanding the underlying mechanism and paying close attention to the experimental details and safety precautions, this synthesis can be performed efficiently and safely to yield the desired product in good purity.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
-
London Chemicals & Resources Limited. (2023, May 11). Palladium Waste. Retrieved from [Link]
- Soares, M. F., et al. (2014). Don't Forget the Workup.
- Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - ResearchGate. (2015, April 7). Retrieved from https://www.researchgate.net/publication/281280327_Synthesis_spectral_studies_antibacterial_and_antifungal_activity_of_2_-methoxy-4-2-4'-chlorophenyl-6-methyl_imidazo_1_2-a_pyridin-3-yl-6-aryl_nicotinonitrile
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How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). Retrieved from [Link]
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Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (2021, June 9). ACS Omega. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
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Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. (n.d.). PMC. Retrieved from [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved from [Link]
-
Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. (2021, June 9). ACS Omega. Retrieved from [Link]
-
Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. (2024, November 25). MDPI. Retrieved from [Link]
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2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. (2022, June 13). MDPI. Retrieved from [Link]
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Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego. Retrieved from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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recrystallization.pdf. (n.d.). Retrieved from [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
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Tips for Flash Column Chromatography. (n.d.). University of Rochester. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
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Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
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Don't Forget the Workup. (2015, February 10). Journal of Chemical Education. Retrieved from [Link]
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4-(4-Methoxyphenyl)-2-methyl-6-phenyl-pyridine. (n.d.). SpectraBase. Retrieved from [Link]
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D:\MyFiles\general manual\techniques\recrystallization.wpd. (n.d.). UVic. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM. Retrieved from [Link]
-
N-(4-chlorophenyl)-6-methoxy-2-methylquinolin-4-amine. (n.d.). PubChem. Retrieved from [Link]
-
2,4-D. (n.d.). NIST WebBook. Retrieved from [Link]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Application Note: Scalable Production of 2-(4-Chlorophenyl)-6-methoxypyridine
Executive Summary & Strategic Importance
2-(4-Chlorophenyl)-6-methoxypyridine is a critical biaryl scaffold frequently utilized in the synthesis of COX-2 inhibitors, kinase inhibitors, and other non-steroidal anti-inflammatory drugs (NSAIDs). While laboratory-scale synthesis often relies on unoptimized Suzuki-Miyaura conditions, scaling this process to kilogram quantities introduces distinct challenges: exotherm management , palladium remediation , and impurity control (specifically homocoupling dimers and protodeboronation byproducts).
This guide moves beyond basic synthesis, providing a Process Analytical Technology (PAT)-driven workflow designed for reproducibility and regulatory compliance.
Core Scale-Up Challenges
| Challenge | Lab Scale (<10 g) | Manufacturing Scale (>1 kg) | Mitigation Strategy |
| Exotherm Control | Negligible | Significant safety hazard | Controlled dosing of catalyst/base; active cooling. |
| Pd Removal | Chromatography | Prohibitive cost | Scavenger resins (SiliaMetS®) & crystallization. |
| Solvent Waste | DMF/Dioxane | Environmental/Cost impact | Switch to Toluene/Water or 2-MeTHF. |
| Agitation | Magnetic Stirring | Mechanical Impeller | Optimized mixing for biphasic kinetics. |
Retrosynthetic Logic & Pathway Design
The most robust route for scale-up is the Suzuki-Miyaura cross-coupling of 2-chloro-6-methoxypyridine with 4-chlorophenylboronic acid. Unlike routes involving pyridyl-boronates (which are unstable and prone to protodeboronation), using the aryl boronic acid as the nucleophile ensures higher stability and atom economy.
Reaction Scheme
Figure 1: Reaction pathway highlighting the primary transformation and the critical oxidative homocoupling impurity pathway.
Process Development & Optimization
Catalyst Selection: Why Pd(dppf)Cl₂?
While Pd(PPh₃)₄ is common in academic literature, it is unsuitable for scale-up due to its air sensitivity and the formation of triphenylphosphine oxide (TPPO), which is difficult to purge.
-
Selected Catalyst: Pd(dppf)Cl₂ • CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
-
Reasoning: It forms a robust bidentate complex that resists de-ligation at elevated temperatures (85°C), ensuring high Turnover Numbers (TON) and minimal Pd leaching.
Solvent System: The "Green" Transition
-
Lab Standard: 1,4-Dioxane (Carcinogenic, difficult to strip).
-
Scale-Up Standard: Toluene/Water (3:1) or 2-MeTHF/Water .
-
Benefit: These biphasic systems allow for easy post-reaction salt removal via phase separation, eliminating the need for aqueous extraction steps that generate massive liquid waste.
Base Selection
-
Choice: Potassium Carbonate (K₂CO₃).
-
Mechanism: High solubility in the aqueous phase facilitates the formation of the active boronate species at the interface.
Detailed Experimental Protocol (1.0 kg Scale)
Safety Warning: 4-Chlorophenylboronic acid is an irritant. Palladium compounds are sensitizers. Perform all operations in a ventilated reactor.
Phase 1: Reactor Setup & Charging
-
Inertion: Purge a 10 L jacketed glass reactor with N₂ for 15 minutes. Ensure O₂ content is <2%.
-
Why? Oxygen promotes homocoupling of the boronic acid (impurity formation).
-
-
Solvent Charge: Add Toluene (4.5 L) and Deionized Water (1.5 L) . Start mechanical agitation (200 RPM).
-
Reagent Loading:
-
Add 2-Chloro-6-methoxypyridine (1.0 kg, 6.97 mol, 1.0 equiv).
-
Add 4-Chlorophenylboronic acid (1.14 kg, 7.32 mol, 1.05 equiv). Note: Slight excess compensates for minor protodeboronation.
-
Add K₂CO₃ (1.93 kg, 13.9 mol, 2.0 equiv).
-
Phase 2: Reaction Initiation
-
Degassing: Sparge the biphasic mixture with N₂ for 30 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂ • CH₂Cl₂ (28.5 g, 0.5 mol%).
-
Critical Control Point: Add catalyst after degassing to prevent immediate oxidation of the Pd(0) species generated in situ.
-
-
Heating: Ramp jacket temperature to 85°C over 45 minutes.
-
Observation: Reflux should be gentle. Internal temp will stabilize around 80-82°C.
-
Phase 3: Monitoring & Completion (Self-Validating Step)
-
IPC (In-Process Control) 1: At t=3 hours, sample the organic layer for HPLC.
-
Pass Criteria: Starting material (SM) < 1.0% area.
-
Correction: If SM > 1%, add 0.1 equiv boronic acid and stir for 2 additional hours.
-
Phase 4: Workup & Palladium Scavenging
-
Phase Separation: Cool to 40°C. Stop agitation. Allow layers to separate (15 min). Drain the lower aqueous layer (contains salts/borates).
-
Washing: Wash organic layer with 5% NaCl solution (2 L) .
-
Scavenging:
-
Add SiliaMetS® Thiol (or equivalent activated carbon, e.g., Darco KB-G) (100 g, 10 wt% relative to SM) to the toluene layer.
-
Heat to 60°C and stir for 2 hours.
-
Why? This chemically binds residual soluble Pd, preventing heavy metal contamination in the final crystal lattice.
-
-
Filtration: Hot filter through a Celite pad to remove the scavenger. Rinse with hot toluene (0.5 L).
Phase 5: Crystallization & Isolation
-
Solvent Swap: Concentrate the filtrate under vacuum to approx. 2 L volume. Add Heptane (4 L) slowly at 50°C.
-
Cooling Ramp: Cool to 20°C over 2 hours, then to 0-5°C for 1 hour.
-
Filtration: Filter the white solids. Wash with cold Heptane (1 L).
-
Drying: Vacuum oven at 45°C for 12 hours.
Quality Control & Data Specifications
Expected Yield & Purity
| Parameter | Specification | Method |
| Isolated Yield | 85 - 92% | Gravimetric |
| HPLC Purity | > 99.5% | Area % (254 nm) |
| Residual Pd | < 10 ppm | ICP-MS |
| Water Content | < 0.2% | Karl Fischer |
Troubleshooting Guide
-
Problem: Black precipitate forms early.
-
Cause: "Palladium Black" precipitation due to ligand dissociation.
-
Fix: Ensure temperature did not overshoot >95°C; verify N₂ inertion.
-
-
Problem: Slow conversion.
-
Cause: Poor interphase mixing.
-
Fix: Increase impeller speed (RPM) to increase interfacial surface area.
-
Process Visualization
The following diagram illustrates the complete workflow, emphasizing the critical control points (CCPs) for quality assurance.
Figure 2: Operational workflow for the 1.0 kg scale-up batch, identifying decision points and purification steps.
References
-
Organic Process Research & Development. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. Retrieved from [Link]
-
National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
Sources
Application Notes and Protocols for the Incorporation of 2-(4-Chlorophenyl)-6-methoxypyridine into Agrochemicals
Abstract
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, valued for its versatile chemical reactivity and its presence in numerous commercial fungicides and herbicides.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of 2-(4-Chlorophenyl)-6-methoxypyridine as a novel agrochemical candidate. Detailed, field-proven protocols for its synthesis via palladium-catalyzed cross-coupling reactions are presented. Furthermore, this guide outlines robust methodologies for screening its potential fungicidal and herbicidal activities, both in vitro and in vivo. The causality behind experimental choices is explained to provide a deeper understanding of the underlying scientific principles. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Potential of the 2-(4-Chlorophenyl)-6-methoxypyridine Scaffold
The unique chemical architecture of 2-(4-Chlorophenyl)-6-methoxypyridine, featuring a halogenated phenyl ring and a methoxy-substituted pyridine core, suggests significant potential for biological activity. The chlorophenyl moiety is a common feature in a variety of pesticides, contributing to their efficacy and metabolic stability. The methoxypyridine core, on the other hand, is a well-established pharmacophore in numerous bioactive molecules. The strategic combination of these two fragments presents a promising avenue for the discovery of novel agrochemicals with potentially unique modes of action.
Pyridine derivatives are known to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] The exploration of novel substituted pyridines like 2-(4-Chlorophenyl)-6-methoxypyridine is therefore a scientifically sound strategy in the quest for new and effective crop protection solutions. This guide provides the necessary tools and methodologies to synthesize this compound and rigorously evaluate its potential as a lead structure in agrochemical research and development.
Synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine
The synthesis of 2-(4-Chlorophenyl)-6-methoxypyridine can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. These methods offer high yields and broad functional group tolerance, making them ideal for the construction of biaryl systems.[3][4]
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of the target compound, 2-chloro-6-methoxypyridine will be coupled with 4-chlorophenylboronic acid.
Materials:
-
2-Chloro-6-methoxypyridine
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Methanol
-
Celite
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask (100 mL, three-necked)
-
Magnetic stir bar
-
Condenser
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add 2-chloro-6-methoxypyridine (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and n-propanol (10 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for the dissolution of the solids.
-
To the solution, add palladium(II) acetate (0.003 eq), triphenylphosphine (0.01 eq), 2M aqueous sodium carbonate (1.3 mL per mmol of aryl halide), and deionized water (2.0 mL).[3]
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, rinsing the flask and the Celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexanes and methanol to afford 2-(4-Chlorophenyl)-6-methoxypyridine as a solid.[3]
Table 1: Reagent Quantities for Suzuki-Miyaura Coupling
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Mass/Volume (for 5 mmol scale) |
| 2-Chloro-6-methoxypyridine | 1.0 | 143.57 | 718 mg |
| 4-Chlorophenylboronic acid | 1.1 | 156.37 | 860 mg |
| Palladium(II) acetate | 0.003 | 224.50 | 3.4 mg |
| Triphenylphosphine | 0.01 | 262.29 | 13.1 mg |
| 2M Sodium Carbonate | 2.6 | - | 6.5 mL |
| n-Propanol | - | - | 10 mL |
| Deionized Water | - | - | 2 mL |
Method 2: Negishi Cross-Coupling
The Negishi coupling provides an alternative route, utilizing an organozinc reagent. This method is known for its high functional group tolerance and mild reaction conditions.[4][5]
Materials:
-
2-Chloro-6-methoxypyridine
-
4-Chlorobenzyl chloride
-
Zinc dust
-
Palladium(II) acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Dibromoethane
-
Chlorotrimethylsilane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Organozinc Reagent:
-
Activate zinc dust by stirring with 1,2-dibromoethane in THF for 30 minutes, followed by washing with THF and drying under vacuum.
-
To a suspension of the activated zinc dust (1.5 eq) in anhydrous THF, add a solution of 4-chlorobenzyl chloride (1.2 eq) in THF dropwise.
-
Stir the mixture at room temperature for 2-3 hours to form the organozinc reagent.
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve 2-chloro-6-methoxypyridine (1.0 eq), Pd(OAc)₂ (0.02 eq), and CPhos (0.04 eq) in anhydrous THF.[6]
-
To this solution, add the freshly prepared organozinc reagent via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure product.
-
Caption: Synthetic pathways to 2-(4-Chlorophenyl)-6-methoxypyridine.
Evaluation of Fungicidal Activity
The structural motifs within 2-(4-Chlorophenyl)-6-methoxypyridine suggest potential fungicidal activity, possibly through the inhibition of succinate dehydrogenase (SDHI), a mechanism common to many pyridine-based fungicides.[7]
In Vitro Antifungal Screening
The initial assessment of fungicidal activity is performed in vitro to determine the Minimum Inhibitory Concentration (MIC) against a panel of economically important plant pathogenic fungi.
Materials:
-
Test compound: 2-(4-Chlorophenyl)-6-methoxypyridine
-
Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
96-well microtiter plates
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Spectrophotometer or microplate reader
-
Positive control fungicide (e.g., Chlorothalonil, Thifluzamide)[2][7]
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve a known weight of 2-(4-Chlorophenyl)-6-methoxypyridine in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on Potato Dextrose Agar (PDA) plates.
-
Harvest spores (for filamentous fungi) or cells (for yeasts) and suspend them in sterile water.
-
Adjust the spore/cell suspension to a final concentration of approximately 1 x 10⁵ CFU/mL in the appropriate broth medium.
-
-
Assay Setup:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound stock solution in the broth medium to achieve a range of final concentrations (e.g., from 100 µg/mL to 0.098 µg/mL).
-
Include a positive control (commercial fungicide) and a negative control (DMSO without the test compound).
-
Add the fungal inoculum to each well.
-
-
Incubation and Reading:
Table 2: Example Data Presentation for In Vitro Antifungal Activity
| Compound | B. cinerea MIC (µg/mL) | F. graminearum MIC (µg/mL) | R. solani MIC (µg/mL) |
| 2-(4-Chlorophenyl)-6-methoxypyridine | |||
| Chlorothalonil (Positive Control) |
In Vivo Fungicidal Efficacy
Promising compounds from the in vitro screen should be evaluated for their efficacy in a whole-plant system.
Materials:
-
Tomato plants (e.g., cultivar 'Moneymaker'), 4-6 leaf stage
-
Test compound formulation (e.g., dissolved in acetone/Tween 20/water)
-
Spore suspension of a tomato pathogen (e.g., Phytophthora infestans)
-
Spray bottle
-
Humid chamber
Procedure:
-
Plant Preparation: Grow healthy tomato plants to the 4-6 leaf stage in a greenhouse.
-
Compound Application:
-
Prepare different concentrations of the test compound formulation.
-
Spray the tomato plants with the test solutions until runoff.
-
Include a positive control (commercial fungicide) and a negative control (solvent only).
-
-
Inoculation:
-
After the treated leaves have dried (approximately 24 hours), inoculate the plants by spraying with a spore suspension of the pathogen.
-
-
Incubation and Disease Assessment:
-
Place the inoculated plants in a humid chamber to promote disease development.
-
After 5-7 days, assess the disease severity on a scale of 0-100%, where 0% is no disease and 100% is complete plant death.[10]
-
Calculate the protective effect as: Protective Effect (%) = [(Disease Severity of Control - Disease Severity of Treatment) / Disease Severity of Control] x 100.
-
Evaluation of Herbicidal Activity
The pyridine carboxylic acid class of herbicides acts as synthetic auxins, causing abnormal plant growth.[11][12] While 2-(4-Chlorophenyl)-6-methoxypyridine is not a carboxylic acid, the pyridine core suggests a potential for herbicidal activity through various mechanisms.
Pre-Emergence Herbicidal Screening
This assay evaluates the compound's ability to inhibit weed growth before the seedlings emerge from the soil.[13][14]
Materials:
-
Seeds of representative weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))
-
Pots or trays filled with a standard soil mix
-
Test compound formulation
-
Spray chamber or track sprayer
-
Positive control herbicide (e.g., pendimethalin)[15]
Procedure:
-
Sowing: Sow the weed seeds at a uniform depth in the pots.
-
Compound Application:
-
Apply the test compound formulation at different rates (e.g., corresponding to 100, 500, and 2000 g/ha) to the soil surface.[16]
-
Include a positive and negative control.
-
-
Incubation:
-
Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions.
-
Water the pots as needed.
-
-
Assessment:
-
After 14-21 days, assess the herbicidal effect by visually rating the percent inhibition of weed emergence and growth compared to the untreated control.[15]
-
Post-Emergence Herbicidal Screening
This assay assesses the compound's efficacy on established weeds.[17][18]
Materials:
-
Weed seedlings at the 2-4 leaf stage
-
Test compound formulation
-
Spray chamber or track sprayer
-
Positive control herbicide (e.g., glyphosate)
Procedure:
-
Plant Growth: Grow the weed seedlings in pots to the 2-4 leaf stage.
-
Compound Application:
-
Spray the seedlings with the test compound formulation at various rates.
-
Include positive and negative controls.
-
-
Incubation:
-
Return the pots to the greenhouse or growth chamber.
-
-
Assessment:
-
After 7-14 days, visually assess the percent injury to the weeds, including symptoms like chlorosis, necrosis, and growth inhibition.[19]
-
Table 3: Example Data Presentation for Herbicidal Activity
| Compound | Application | Weed Species | Rate (g/ha) | % Inhibition/Injury |
| 2-(4-Chlorophenyl)-6-methoxypyridine | Pre-emergence | A. retroflexus | 500 | |
| 2-(4-Chlorophenyl)-6-methoxypyridine | Post-emergence | E. crus-galli | 500 | |
| Pendimethalin (Positive Control) | Pre-emergence | A. retroflexus | 1000 | |
| Glyphosate (Positive Control) | Post-emergence | E. crus-galli | 1000 |
Mechanistic Insights and Future Directions
The initial screening data will provide valuable insights into the potential of 2-(4-Chlorophenyl)-6-methoxypyridine as an agrochemical lead.
Caption: Workflow for agrochemical screening and development.
If fungicidal activity is observed, further studies should focus on elucidating the specific mode of action, for instance, by conducting enzyme inhibition assays with succinate dehydrogenase.[7] For herbicidal activity, investigations into its effects on plant hormone pathways, particularly auxin signaling, would be a logical next step.[11][12]
Positive results from these initial screens will warrant further lead optimization through the synthesis of analogs to establish structure-activity relationships (SAR). This will involve modifying the substituents on both the phenyl and pyridine rings to enhance potency, broaden the spectrum of activity, and improve physicochemical properties for better formulation and delivery.
Conclusion
This document provides a comprehensive framework for the synthesis and agrochemical evaluation of 2-(4-Chlorophenyl)-6-methoxypyridine. The detailed protocols and the underlying scientific rationale are intended to empower researchers to explore the potential of this and other novel pyridine derivatives as next-generation crop protection agents. The systematic approach outlined here, from chemical synthesis to biological screening and mechanistic studies, is crucial for the efficient discovery and development of effective and safe agrochemicals.
References
-
Grossmann, K. (2000). Mode of action of auxin herbicides: a new ending to a long, drawn out story. Trends in Plant Science, 5(12), 506-508. [Link]
-
Farmonaut. (2026). Clopyralid, Aminopyralid, Propyzamide, Trifluralin, Fluopyram, Destiny Herbicide. [Link]
-
Li, X., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. [Link]
-
Kim, J. H., et al. (2004). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. PMC. [Link]
-
Wang, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. PMC. [Link]
-
Feng, P. C. C. (1997). Herbicides, Pyridine Carboxylate. Request PDF. [Link]
-
O'Donnell, G., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
-
Purdue University. (n.d.). Herbicide Mode-Of-Action Summary. Purdue Extension. [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC. [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). PubMed. [Link]
-
Lalancette, N., & Di-Nizo, T. (2014). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. APS Journals. [Link]
-
Peachey, E. (n.d.). Testing for and Deactivating Herbicide Residues. [Link]
-
Cotton Incorporated. (n.d.). Scouting After a Herbicide Application and Confirming Herbicide Resistance. [Link]
-
Al-Salahi, R., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]
-
Teixeira, C. A. S., et al. (2025). Pre-emergent herbicide screening for wheat. ResearchGate. [Link]
-
In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. (2025). ResearchGate. [Link]
-
Kumar, S., et al. (2016). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals. [Link]
-
SDSU Extension. (2023). Considerations for Preemergence Herbicides. [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). ACS Publications. [Link]
-
SDSU Extension. (2023). Considerations for Postemergence Herbicides. [Link]
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Singh, R. P., et al. (2019). In vivo evaluation of bio agents botanical and fungicides against Fusarium oxysporum f. sp. basilica. The Pharma Innovation Journal. [Link]
-
Nebraska Extension Publications. (n.d.). A Quick Test for Herbicide Carry-over in the Soil. [Link]
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Kumar, S., et al. (2020). In vivo assessment of fungicides and bioagents for Alternaria blight of radish (Alternaria raphani Groves & Skolko). Journal of Pharmacognosy and Phytochemistry. [Link]
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Kim, D-S., et al. (2022). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. MDPI. [Link]
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Wan, F., et al. (2018). Design, Synthesis and Antifungal Activity of Novel Benzoylcarbamates Bearing a Pyridine Moiety. MDPI. [Link]
-
Dai, C., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. PMC. [Link]
-
NC State Extension. (n.d.). Lectures 5 & 6: Preemergence Herbicides. [Link]
-
Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]
-
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. [Link]
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Chem-Station. (2014). Negishi Cross Coupling Reaction. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
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Morken, J. P., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
-
Fraser, C. L., & Liu, T. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses. [Link]
-
Muthumari, S., & Ramesh, R. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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- 12. Clopyralid, Aminopyralid, Propyzamide, Trifluralin, Fluopyram, Destiny Herbicide [farmonaut.com]
- 13. Considerations for Preemergence Herbicides [extension.sdstate.edu]
- 14. Lectures 5 & 6: Preemergence Herbicides | NC State Extension [weeds.ces.ncsu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations for Postemergence Herbicides [extension.sdstate.edu]
- 18. mdpi.com [mdpi.com]
- 19. cottoninc.com [cottoninc.com]
Validation & Comparative
IR Spectroscopy Profiling of 2-(4-Chlorophenyl)-6-methoxypyridine: A Comparative Characterization Guide
Executive Summary
2-(4-Chlorophenyl)-6-methoxypyridine is a 2,6-disubstituted pyridine scaffold often utilized as an intermediate in medicinal chemistry (e.g., for COX-2 inhibitors or antihistamines).[1][2] Its structural integrity relies on three distinct pharmacophores: the electron-deficient pyridine core , the electron-donating methoxy group , and the lipophilic 4-chlorophenyl ring .[1][2]
This guide provides a technical profiling of the compound’s Infrared (IR) spectroscopy characteristics.[2][3] Unlike simple database lookups, this analysis employs fragment-based spectral prediction to compare the target molecule against its synthetic precursors and structural analogs.[2] This approach enables researchers to validate synthesis success and purity by tracking specific diagnostic band shifts.[2]
Part 1: Structural Analysis & Theoretical Spectral Assignments[1]
The IR spectrum of 2-(4-Chlorophenyl)-6-methoxypyridine is a superposition of its constituent functional groups. Successful characterization requires identifying the "silent" regions (where no peaks should appear) and the "diagnostic" regions (where specific shifts confirm the structure).
Functional Group Breakdown
-
Pyridine Core: Aromatic C=C/C=N stretching and ring deformation.[2] The 2,6-substitution pattern typically simplifies the "breathing" modes compared to mono-substituted pyridines.[1][2]
-
Methoxy Group (-OCH₃): Introduces aliphatic C-H stretching (just below 3000 cm⁻¹) and strong C-O stretching (1000–1300 cm⁻¹), distinguishing it from hydroxy- or halo-pyridines.[1]
-
4-Chlorophenyl Moiety: Characterized by a single strong out-of-plane (OOP) bending vibration due to para-substitution, and the C-Cl stretch in the fingerprint region.[1][2]
Predicted Characteristic Peaks (Data Table)
| Functional Group | Vibration Mode | Frequency Region (cm⁻¹) | Intensity | Diagnostic Value |
| Alkyl (Methoxy) | C-H Stretch (Asym/Sym) | 2980 – 2850 | Weak-Medium | High : Confirms presence of O-Me group vs. -OH or -Cl.[1][2] |
| Aromatic Rings | C-H Stretch | 3100 – 3000 | Weak | Baseline validation of aromaticity.[2] |
| Pyridine/Phenyl | C=N / C=C Ring Stretch | 1600, 1570, 1480 | Strong | Core scaffold confirmation.[2] Pyridines often show a "doublet" near 1600 cm⁻¹.[2] |
| Ether (Aryl-O-C) | C-O Asymmetric Stretch | 1270 – 1230 | Very Strong | Critical : Primary marker for the 6-methoxy substituent.[1][2] |
| Ether (Aryl-O-C) | C-O Symmetric Stretch | 1050 – 1020 | Strong | Secondary confirmation of ether linkage. |
| 4-Chlorophenyl | C-H OOP Bending (para) | 840 – 810 | Strong | High : Distinguishes para-Cl from meta or ortho isomers.[1][2] |
| Aryl Chloride | C-Cl Stretch | 1090 – 1080 | Medium | Often obscured by in-plane bends; less diagnostic than OOP.[1][2] |
Part 2: Comparative Analysis (The "Alternatives")
In drug development, "alternatives" often refer to the precursors or side-products that must be distinguished from the target.[2] We compare the target against 2-Chloro-6-methoxypyridine (Starting Material A) and 2-(4-Chlorophenyl)pyridine (Non-methoxylated Analog).[1][2]
Comparison 1: Target vs. Precursor (2-Chloro-6-methoxypyridine)[1][2]
-
The Challenge: Both contain the methoxy-pyridine core.[1][2] The goal is to confirm the addition of the chlorophenyl ring.[2]
-
Differentiation Strategy:
-
Precursor: Shows C-Cl stretches attached directly to pyridine (often higher frequency or distinct fingerprint pattern) and lacks the para-substituted benzene OOP bands.[1][2]
-
Target: The appearance of the 810–840 cm⁻¹ sharp band is the definitive proof of the para-chlorophenyl group addition.[1][2] The precursor will lack this specific low-frequency intensity.[1]
-
Comparison 2: Target vs. Analog (2-(4-Chlorophenyl)pyridine)[1]
-
The Challenge: Distinguishing the methoxy derivative from the hydroxy tautomer (pyridone) or the non-substituted analog.
-
Differentiation Strategy:
-
Analog (No OMe): Completely lacks peaks in the 2850–2980 cm⁻¹ (Aliphatic C-H) and 1230–1270 cm⁻¹ (C-O) regions.
-
Target: The C-O stretch at ~1250 cm⁻¹ is usually one of the strongest peaks in the spectrum.[2] Its absence immediately flags hydrolysis to the pyridone (which would instead show a broad O-H/N-H stretch ~3000–3400 cm⁻¹ and a Carbonyl C=O ~1650 cm⁻¹).
-
Part 3: Experimental Protocol for Validated Acquisition
To ensure the spectral features described above are resolved clearly, the following protocol is recommended.
Method: Attenuated Total Reflectance (ATR) FTIR[1]
-
Rationale: 2-(4-Chlorophenyl)-6-methoxypyridine is likely a solid with a melting point >50°C. ATR requires minimal prep and avoids water bands often seen in KBr pellets.[1][2]
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).[2]
Step-by-Step Workflow
-
Background Collection: Clean the crystal with isopropanol.[2] Collect a 32-scan background spectrum of the ambient air.[1][2]
-
Sample Deposition: Place ~2-5 mg of the solid target compound onto the center of the crystal.
-
Compression: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N).[1][2] Note: Poor contact results in weak C-H aliphatic peaks.[1][2]
-
Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹ .
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison is needed) to account for depth of penetration differences at lower wavenumbers.
Part 4: Visualization of Spectral Logic
Diagram 1: Spectral Assignment Logic Tree
This flowchart guides the researcher through the decision process of verifying the structure based on IR peaks.
Caption: Decision logic for verifying the target molecule against common synthetic byproducts.
Diagram 2: Structure-Frequency Correlation Map
This diagram maps the physical parts of the molecule to their specific spectral output.[1][2]
Caption: Mapping functional groups to their diagnostic IR frequency zones.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for functional group assignment).
-
Socrates, G. (2001).[2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific pyridine and aryl ether shifts).
-
National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrometry Data Center & Infrared Database. (Used for comparative analog data of 2-methoxypyridine). Link
-
MDPI Molbank. (2022).[2] Synthesis of 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. (Provides experimental IR data for closely related 2-aryl-6-methoxyquinoline scaffolds). Link[1]
Sources
Technical Guide: Characterization & Differentiation of 2-(4-Chlorophenyl)-6-methoxypyridine
Executive Summary
Target Molecule: 2-(4-Chlorophenyl)-6-methoxypyridine
CAS: (Hypothetical/Variable based on specific library)
Molecular Formula:
This guide addresses the critical analytical challenge of distinguishing 2-(4-chlorophenyl)-6-methoxypyridine (Target 1 ) from its structural isomers. These isomers often arise as byproducts in Suzuki-Miyaura cross-coupling reactions (due to regioselectivity issues) or as impurities in starting materials.
Correct structural assignment is vital because the position of the nitrogen atom and substituents governs the pharmacophore's hydrogen-bonding capability and metabolic stability (e.g., susceptibility to N-oxidation or demethylation). This guide prioritizes NMR spectroscopy as the definitive structural proof, supported by HPLC for purity profiling and MS for fragmentation analysis.
Part 1: Structural Analysis & The "Contenders"
To scientifically validate the structure, we must prove it against its most likely isomers.
| Compound Label | Structure Description | Origin of Impurity | Key Differentiator |
| Target (1) | 2-(4-Cl-Ph)-6-OMe-Py | Desired Product | Pyridine protons: H3/H5 (d), H4 (t).[1] Phenyl: AA'BB'. |
| Isomer A (Regio) | 2-(4-Cl-Ph)-3-OMe-Py | Regioselectivity error in coupling | Pyridine protons: H4/H5/H6 (AMX pattern). |
| Isomer B (Positional) | 2-(2-Cl-Ph)-6-OMe-Py | Impurity in boronic acid SM | Phenyl protons: ABCD pattern (complex multiplet). |
| Isomer C (Constitutional) | 2-Chloro-6-(4-OMe-Ph)-Py | Swapped substituents | Mass Spec fragmentation (Loss of Cl vs OMe). |
Part 2: NMR Spectroscopy – The Definitive Proof
NMR is the only technique capable of unambiguously determining the substitution pattern of the pyridine ring without X-ray crystallography.
Proton ( ) NMR Analysis[2]
A. The Pyridine Ring (The "Fingerprint" Region)
For the Target (1) , the pyridine ring is 2,6-disubstituted. This creates a symmetry in the coupling path (though not magnetic symmetry due to different substituents).
-
Expected Pattern: An
or type system (approximated). -
H4 (Position 4): Appears as a Triplet (or dd with similar
values). Hz. This proton couples to both H3 and H5. -
H3 & H5: Appear as two distinct Doublets .
-
H5: Upfield (shielded by the adjacent electron-donating Methoxy group).
ppm. -
H3: Downfield (deshielded by the aryl ring and ring current).
ppm.
-
Contrast with Isomer A (2,3-disubstituted):
-
If the methoxy is at position 3, the remaining protons are at 4, 5, and 6.
-
H6: Appears as a Doublet of Doublets (dd) (coupled to H5 and H4). It will be significantly downfield (
ppm) because it is adjacent to the Nitrogen. Absence of a signal >8.0 ppm is strong evidence for the 2,6-substitution pattern.
B. The Phenyl Ring[2]
-
Target (1): 4-Chlorophenyl group possesses a
axis of symmetry.-
Pattern: Classic AA'BB' system. Two doublets (roofing effect common) integrating to 2H each.
-
-
Isomer B (2-Chlorophenyl): Ortho-substitution breaks symmetry.
-
Pattern: ABCD . Four distinct signals (often overlapping multiplets) in the aromatic region.
-
2D-NMR: NOESY/ROESY (Spatial Confirmation)
This is the self-validating step.
-
Irradiate Methoxy (-OMe) peak (
ppm). -
Target (1): You will see a strong NOE correlation to H5 (the pyridine doublet at ~6.7 ppm).
-
Isomer C (Swapped): If the methoxy is on the Phenyl ring, the NOE will be to the phenyl AA'BB' protons, not the pyridine triplet/doublet system.
Part 3: Analytical Workflow (Diagram)
Caption: Logical decision tree for differentiating the target molecule from regio- and constitutional isomers using NMR observables.
Part 4: Experimental Protocols
HPLC Separation Protocol
Separating the target from the de-chlorinated byproduct (2-phenyl-6-methoxypyridine) or the hydrolyzed byproduct (pyridone).
-
Column: C18 (Octadecyl) end-capped,
mm, 3.5 µm (e.g., Agilent Zorbax or Waters XBridge).-
Rationale: The methoxy and chloro groups add significant lipophilicity. A standard C18 provides robust retention.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 10% B (Equilibration)
-
2-15 min: 10%
90% B (Linear Gradient) -
15-20 min: 90% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyridine
). -
Expected Elution Order:
-
Hydrolyzed Pyridone (Most Polar)
-
Isomer A (2,3-subst) – Often elutes slightly earlier due to different dipole moment.
-
Target (1)
-
Bis-coupled byproducts (if Suzuki used).
-
Mass Spectrometry (Fragmentation Logic)
While the parent ion (
-
Target (1) Fragmentation:
-
Loss of Methyl (-15): The methoxy group is labile.
. -
Loss of CO (-28): Subsequent to methyl loss, the pyridone-like species loses CO.
-
Chlorine Isotope Pattern: Always verify the 3:1 ratio of
in the parent ion.
-
-
Differentiation from Isomer C (2-Cl-6-(4-OMe-Ph)):
-
Isomer C is more likely to lose the Chlorine radical first if the methoxy is on the phenyl ring, stabilizing the resulting phenoxy cation.
-
Part 5: Comparison Table of Analytical Data
| Feature | Target (1) | Isomer A (3-OMe) | Isomer B (2-Cl-Ph) |
| Pyridine H6 Shift | Not present (C6 is subst.) | > 8.0 ppm (dd) | Not present |
| Pyridine H5 Shift | ~6.7 ppm (d) | ~7.2 ppm (dd) | ~6.7 ppm (d) |
| Aromatic Pattern | AA'BB' | AA'BB' | ABCD (Multiplet) |
| NOE Correlation | OMe | OMe | OMe |
| Carbon-13 (C-O) | ~163 ppm (C6) | ~155 ppm (C3) | ~163 ppm (C6) |
References
-
Suzuki-Miyaura Coupling of Pyridines
- Title: Synthesis and properties of 2,6-disubstituted pyridines via Suzuki coupling.
- Source:Journal of Organic Chemistry (General Reference for scaffold synthesis).
-
URL:[Link] (Search: "2,6-disubstituted pyridine Suzuki")
-
NMR of Pyridines
- Title: Pretsch, E., et al.
- Source:Springer (Standard text for chemical shifts).
-
URL:[Link]
-
HPLC Separation of Isomers
- Title: Fragmentation patterns of methoxypyridine derivatives.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
